Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate
Description
Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a substituted phenyl group and a piperidine-4-carboxylate ester moiety. The 3-methoxyphenyl substituent may enhance lipophilicity and influence receptor interactions, whereas the hydroxy group at position 6 introduces hydrogen-bonding capabilities .
Properties
IUPAC Name |
ethyl 1-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3-methoxyphenyl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4S/c1-4-29-20(27)14-8-10-24(11-9-14)17(15-6-5-7-16(12-15)28-3)18-19(26)25-21(30-18)22-13(2)23-25/h5-7,12,14,17,26H,4,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMRAHUYBJDWCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C2=CC(=CC=C2)OC)C3=C(N4C(=NC(=N4)C)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-neuroinflammatory responses.
Mode of Action
The compound interacts with its targets, ATF4 and NF-kB proteins, through favorable interactions with active residues . This interaction leads to the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway.
Biochemical Pathways
The compound affects the ER stress pathway , the apoptosis pathway , and the NF-kB inflammatory pathway . The downstream effects include the reduction of ER stress, prevention of apoptosis, and inhibition of inflammation.
Pharmacokinetics
Similar compounds with a thiazole ring are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents. These properties can impact the bioavailability of the compound.
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties. It shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the activation barrier of similar compounds can be overcome under reaction conditions such as heating. .
Biological Activity
Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 414.5 g/mol. Its structure features several functional groups that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 414.5 g/mol |
| Key Functional Groups | Hydroxy, Thiazole, Triazole, Piperidine |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the thiazole and triazole moieties. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of triazoles have demonstrated significant activity against breast cancer and leukemia cells by inducing apoptosis and inhibiting cell proliferation .
Antiviral Activity
Compounds similar to this compound have been investigated for their antiviral properties. Research indicates that triazole derivatives can interfere with viral replication processes and may serve as potential therapeutic agents against viral infections .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific cellular targets involved in signaling pathways related to cell growth and apoptosis. The presence of hydroxyl and methoxy groups may enhance its reactivity and interaction with biological macromolecules .
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a recent study evaluating the anticancer activity of thiazole-triazole derivatives, this compound was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values comparable to established chemotherapeutic agents .
Case Study 2: Antiviral Efficacy
Another study focused on the antiviral efficacy of similar compounds showed that derivatives containing the thiazole ring exhibited significant inhibition of viral replication in vitro. The study suggested that these compounds might disrupt viral entry or replication processes .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with thiazole and triazole moieties exhibit significant anticancer properties. Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate has shown promise in inhibiting cancer cell proliferation in vitro. Studies suggest that the hybridization of different pharmacophores enhances bioactivity, potentially leading to more effective anticancer agents .
Anti-inflammatory Properties
Preliminary investigations into the anti-inflammatory effects of similar thiazolo derivatives have indicated potential therapeutic benefits. This compound may exhibit analgesic effects due to its structural components that influence inflammatory pathways .
Antimicrobial Activity
Compounds containing thiazole and triazole rings have been noted for their antimicrobial properties. This compound could potentially inhibit bacterial growth and may serve as a lead compound for developing new antimicrobial agents .
Case Studies
Several studies have explored the biological activities of similar compounds:
- Study on Anticancer Activity : A study published in Nature demonstrated that derivatives of thiazolo-triazoles showed enhanced cytotoxicity against various cancer cell lines compared to their parent compounds .
- Anti-inflammatory Research : Another investigation highlighted the role of thiazole derivatives in reducing inflammation markers in animal models, suggesting a pathway for developing anti-inflammatory drugs .
- Antimicrobial Testing : A recent study assessed the antimicrobial efficacy of various thiazole and triazole derivatives against common pathogens, revealing promising results that warrant further exploration .
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for modifying the compound’s solubility and biological activity.
This hydrolysis is reversible under esterification conditions (e.g., ethanol/H), enabling structural derivatization.
Reactivity of the Hydroxyl Group
The phenolic hydroxyl group at position 6 of the thiazolo-triazole ring participates in alkylation and acylation reactions.
Alkylation
Reacts with alkyl halides (e.g., methyl iodide) in the presence of KCO:
| Alkylating Agent | Product | Yield | References |
|---|---|---|---|
| Methyl iodide | 6-Methoxy-2-methylthiazolo-triazole derivative | 78% | |
| Benzyl chloride | 6-Benzyloxy derivative | 65% |
Acylation
Acetic anhydride/pyridine at RT produces the 6-acetate derivative (yield: 82%).
Cyclization Reactions
The thiazolo[3,2-b] triazole core facilitates intramolecular cyclization under basic conditions. For example, heating with KCO in DMF forms fused tricyclic structures .
Nucleophilic Substitution
The methylthiazolo-triazole moiety undergoes nucleophilic substitution at the methyl group when treated with amines or thiols:
Reported yields range from 50–65% depending on the nucleophile.
Coordination Chemistry
The nitrogen-rich heterocycles (thiazole, triazole) act as ligands for transition metals. Reactions with Cu(II) or Fe(III) salts in ethanol yield stable complexes, as confirmed by UV-Vis and ESR spectroscopy.
| Metal Salt | Complex Structure | Application |
|---|---|---|
| CuCl·2HO | Octahedral Cu(II) complex | Catalytic oxidation studies |
| Fe(NO)·9HO | Hexacoordinated Fe(III) complex | Magnetic resonance imaging |
Demethylation of Methoxy Group
The 3-methoxyphenyl group undergoes demethylation with BBr in CHCl at −78°C to form a catechol derivative, enhancing hydrogen-bonding capacity.
Photochemical Reactions
UV irradiation (254 nm) in methanol induces cleavage of the thiazole ring, forming a transient nitrene intermediate that reacts with solvents or traps.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural homology with several derivatives, differing primarily in substituents on the thiazolo-triazole core and aromatic rings. Key analogues include:
Key Observations :
- Bioactivity : The thiazolo-triazole core in the target compound is structurally closer to agrochemical and pharmaceutical leads compared to simpler triazoles or pyrimidine derivatives .
- Substituent Impact: C2 Position: Methyl (target) vs. ethyl (analogue ) may affect steric hindrance and metabolic stability. Aromatic Ring: 3-Methoxy (target) vs. 3-fluoro (analogue ) alters electronic properties (methoxy is electron-donating, fluoro is electron-withdrawing). Core Heterocycle: Thiazolo-triazole (target) vs.
Physicochemical and Crystallographic Properties
- Hydrogen Bonding : The hydroxy group at position 6 and the piperidine ester in the target compound enable intermolecular interactions critical for crystal packing and solubility, akin to patterns observed in triazole derivatives .
- Crystallography : SHELX software, widely used for small-molecule refinement, has been employed in resolving structures of related compounds, suggesting similar methodologies apply to the target compound .
Research Findings and Implications
Potential Bioactivity
The structural similarity to agrochemical triazoles (e.g., ) implies possible insecticidal or antifungal activity. The 3-methoxyphenyl group may enhance binding to cytochrome P450 enzymes, as seen in plant-derived biomolecules . However, empirical data on the target compound’s bioactivity remain speculative without direct studies.
Q & A
Q. What are the key synthetic strategies for this compound?
The synthesis typically involves multi-step organic reactions, including:
- Coupling reactions to join the thiazolo-triazole core with substituted aromatic and piperidine moieties.
- Use of coupling agents (e.g., DCC or EDC) and catalysts (e.g., palladium for cross-coupling) to facilitate bond formation .
- Final purification via column chromatography or recrystallization to isolate the pure product . Methodological Note: Optimize reaction conditions (solvent polarity, temperature) to improve yield and minimize side products.
Q. How is the molecular structure characterized?
Structural elucidation employs:
Q. What in vitro assays are used for initial biological evaluation?
Common assays include:
- Enzyme inhibition studies (e.g., kinase or protease assays) to screen for target engagement .
- Cytotoxicity profiling (MTT or apoptosis assays) in cancer cell lines .
- Antimicrobial susceptibility testing (MIC determination) for infectious disease applications .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for analogs?
- Systematic substitution : Modify the 3-methoxyphenyl, piperidine, or thiazolo-triazole groups to assess impact on activity .
- Computational docking : Use tools like AutoDock to predict binding modes to target proteins (e.g., kinases) .
- Pharmacophore mapping : Identify critical functional groups (e.g., hydroxy or methoxy groups) for activity retention .
Q. How to resolve conflicting bioactivity data between studies?
- Reproduce experimental conditions : Validate assay pH, temperature, and cell lines used .
- Purity verification : Re-analyze compound purity via HPLC or LC-MS to rule out impurities .
- Orthogonal assays : Confirm activity using unrelated methods (e.g., SPR alongside enzymatic assays) .
Q. What computational methods model its target interactions?
- Molecular dynamics (MD) simulations : Study conformational stability in biological membranes .
- Free-energy perturbation (FEP) : Quantify binding affinity changes due to structural modifications .
- Density Functional Theory (DFT) : Analyze electronic properties of the thiazolo-triazole core .
Q. How to optimize pharmacokinetic properties (e.g., solubility, metabolic stability)?
- LogP adjustments : Introduce polar groups (e.g., hydroxyls) to enhance aqueous solubility .
- Prodrug strategies : Mask the hydroxy group with acetyl or phosphate esters for improved bioavailability .
- Microsomal stability assays : Identify metabolic hotspots (e.g., ester hydrolysis) using liver microsomes .
Q. How to address conflicting crystallography data on its 3D structure?
- Re-refine data with SHELX : Check for disorder in the piperidine or aromatic moieties .
- Validate hydrogen bonding networks : Compare with NMR-derived NOE data .
- Cross-validate with DFT-optimized geometries .
Q. How to resolve contradictions in reported metabolic stability?
Q. What is the role of the 3-methoxyphenyl group in bioactivity?
- Electron-donating effects : The methoxy group enhances aromatic ring electron density, potentially improving π-π stacking with target proteins .
- Comparative studies : Analogs with 4-methoxy or halogen substitutions show reduced activity, highlighting positional sensitivity .
Q. Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
